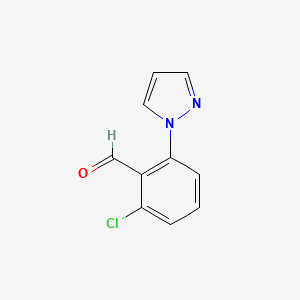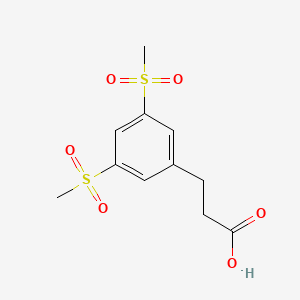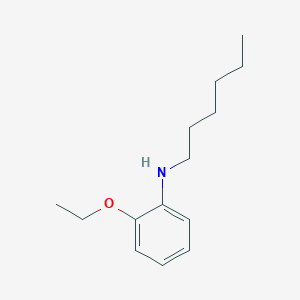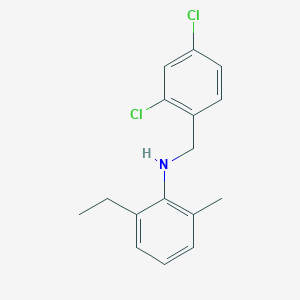
2-chloro-6-(1H-pyrazol-1-yl)benzaldehyde
描述
2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde, also known as 2-chloro-6-pyrazolobenzaldehyde, is an aromatic aldehyde that is used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in water and ethanol. It is commonly used in organic synthesis, as a reagent for the synthesis of various organic compounds, and as a starting material for the synthesis of pharmaceuticals and other organic compounds.
科学研究应用
2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde is a versatile reagent that is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, fragrances, and other organic compounds. It is also used in the synthesis of various metal complexes, as well as in the synthesis of heterocyclic compounds. In addition, this compound is used in the synthesis of a range of heterocyclic compounds, such as pyrazoles and imidazoles.
作用机制
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Pyrazole derivatives have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
实验室实验的优点和局限性
2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde is a versatile reagent that is used in a variety of scientific research applications. It is relatively easy to synthesize and can be used in a wide range of reactions. However, it is important to note that the reaction can produce toxic by-products, and it is important to take proper safety precautions when handling the reagent.
未来方向
There are a number of potential future directions for research involving 2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde. These include further investigation of its potential applications as an antioxidant and antifungal agent, as well as in the treatment of cancer. In addition, further research could be conducted into the synthesis of a range of heterocyclic compounds using this reagent. Further research could also be conducted into the synthesis of metal complexes using this compound, as well as into the synthesis of a range of other organic compounds. Finally, further research could be conducted into the potential toxicity of the reagent and its potential environmental impacts.
生化分析
Biochemical Properties
2-Chloro-6-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular health and function. Additionally, this compound can alter metabolic flux, leading to changes in the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are essential for understanding the long-term implications of using this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ dysfunction. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This interaction can lead to changes in metabolic flux, affecting the levels of different metabolites within the cell. Additionally, this compound can impact the activity of cofactors, further modulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its function . It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity, as the compound needs to be in the right place within the cell to interact with its target biomolecules effectively.
属性
IUPAC Name |
2-chloro-6-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-1-4-10(8(9)7-14)13-6-2-5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULVWSWDCIRHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2-Bromoethoxy)methyl]cyclopropane](/img/structure/B1437549.png)
![N-[2-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B1437551.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1437554.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline](/img/structure/B1437556.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437557.png)

![N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline](/img/structure/B1437563.png)


![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline](/img/structure/B1437568.png)

![N-[4-(Isopentyloxy)benzyl]-1-ethanamine](/img/structure/B1437570.png)